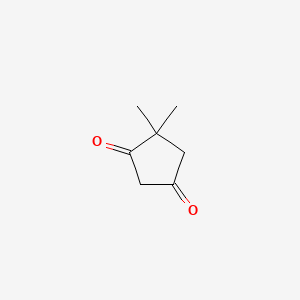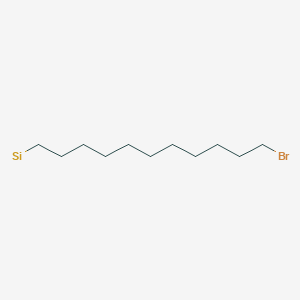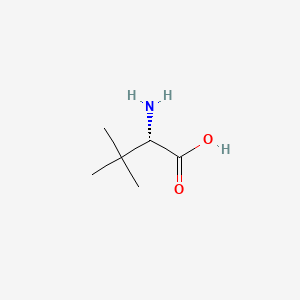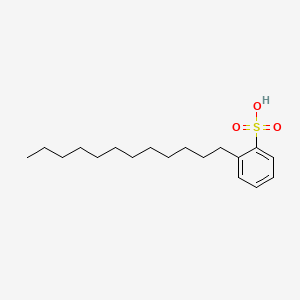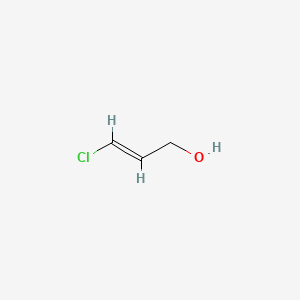
trans-3-Chloroallyl alcohol
Overview
Description
Trans-3-Chloroallyl alcohol: , also known as (E)-3-chloro-2-propen-1-ol, is an organic compound with the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol . This compound is characterized by the presence of a chlorine atom attached to an allylic carbon, which is adjacent to a hydroxyl group. It is a colorless liquid that is used in various chemical reactions and industrial applications .
Scientific Research Applications
Trans-3-Chloroallyl alcohol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in studies of microbial metabolism and biodegradation.
Medicine: Research explores its potential use in pharmaceutical synthesis.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can react with other substances to form different compounds .
Mode of Action
It’s reported to react with phosphorus trichloride to yield phosphorous esters, and with phosphoryl chloride, it yields phosphoric ester . These reactions suggest that 3-chloroprop-2-en-1-ol may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
The formation of phosphorous and phosphoric esters suggests that it may be involved in phosphorylation processes, which are critical in many biological pathways .
Result of Action
Its ability to form phosphorous and phosphoric esters suggests that it may have potential roles in biological systems, possibly as a phosphorylating agent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of trans-3-Chloroallyl alcohol are largely determined by its structure and chemical composition .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Chloroallyl alcohol can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with hydrochloric acid, which results in the formation of this compound . Another method involves the treatment of 3-chloroallyl alcohol with aqueous caustic, as reported in the Journal of the American Chemical Society .
Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of allyl alcohol. This process involves the addition of chlorine to allyl alcohol under controlled conditions to yield this compound . The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Chloroallyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trans-3-Chloroallyl aldehyde.
Reduction: Reduction reactions can convert it into other alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Oxidation: Trans-3-Chloroallyl aldehyde.
Reduction: Various alcohols and hydrocarbons.
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Comparison with Similar Compounds
Cis-3-Chloroallyl alcohol: Similar structure but different spatial arrangement of atoms.
2-Chloroallyl alcohol: Chlorine atom attached to a different carbon in the allyl group.
3-Chloroacrylic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness: Trans-3-Chloroallyl alcohol is unique due to its specific arrangement of the chlorine atom and hydroxyl group, which imparts distinct reactivity and properties compared to its isomers and related compounds .
Properties
IUPAC Name |
(E)-3-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHXDNIPAWLLE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892042 | |
| Record name | (E)-3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4643-06-5, 4643-05-4, 29560-84-7 | |
| Record name | 2-Propen-1-ol, 3-chloro-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4643-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, 3-chloro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the degradation products of trans-1,3-dichloropropene (1,3-D) in soil?
A: The degradation of 1,3-D in soil leads to the formation of several metabolites. In aerobic soils, these include cis- and trans-3-chloroallyl alcohol, cis- and trans-3-chloroacrylic acid, and various minor carboxylic acid metabolites. Additionally, significant incorporation of 14C-labeled material into the soil organic matter has been observed. []
Q2: How does the degradation rate of 1,3-D differ between soils with varying histories of 1,3-D application?
A: Research suggests that soils with a history of repeated 1,3-D application exhibit enhanced degradation rates compared to untreated soils or soils with limited exposure. For instance, a study observed faster disappearance rates of both cis- and trans-1,3-D in soil samples collected from a site with repeated 1,3-D applications over 12 years compared to untreated samples or samples from sites with less frequent 1,3-D exposure. []
Q3: What is the role of biodehalogenation in the degradation of this compound?
A: Studies indicate that bacteria isolated from soil can metabolize both cis- and this compound, highlighting the role of biodehalogenation in their degradation. [] Further research explored the cometabolic degradation of chloroallyl alcohols in controlled environments, demonstrating the potential for microbial activity in their breakdown. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C3H5ClO. Its molecular weight is 92.52 g/mol.
Q5: Can you describe a method for synthesizing a compound related to this compound?
A: While not directly synthesizing this compound, a study describes a method for synthesizing trans-undec-2-en-4-yn-1-ol, a compound sharing structural similarities. This method utilizes the reaction of alkali-metal acetylides with epichlorohydrin. Interestingly, the synthesis process also yielded trans-3-chloroprop-2-en-1-ol (another name for this compound) as a byproduct. []
Q6: Are there any known challenges or considerations regarding the stability of this compound?
A: While the provided abstracts do not offer specific details on the stability of this compound itself, they highlight potential challenges related to similar compounds. For instance, one study emphasizes the importance of a specific oxidation procedure for allylic alcohols. This procedure, involving a two-phase silver oxide oxidation, is crucial for preventing the degradation of the desired product and ensuring its stability. [] This emphasizes the need for careful consideration of reaction conditions and potential degradation pathways when working with this compound and related compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


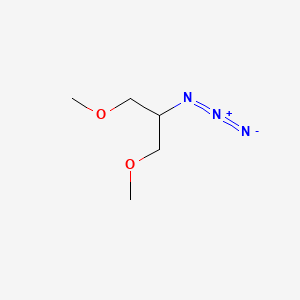
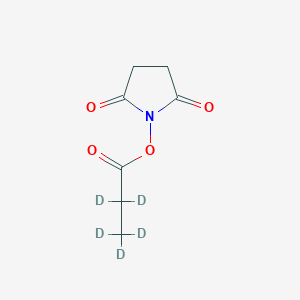
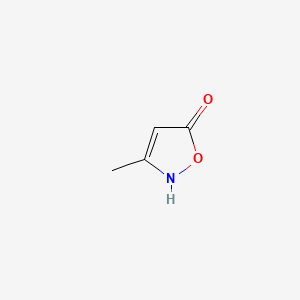
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)
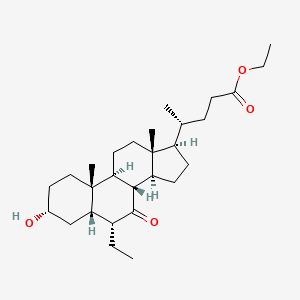
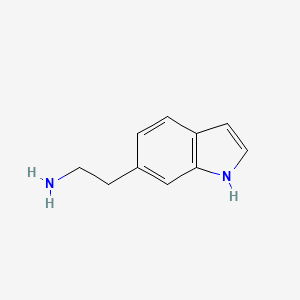


![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)

